[1-(oxolan-2-yl)imidazol-2-yl]methanol
Description
[1-(Oxolan-2-yl)imidazol-2-yl]methanol is a heterocyclic compound featuring an imidazole core substituted at the 1-position with an oxolane (tetrahydrofuran) group and at the 2-position with a hydroxymethyl (-CH₂OH) moiety. This structure combines the aromatic characteristics of imidazole with the ether functionality of oxolane and the hydrophilic hydroxymethyl group, making it a versatile intermediate for pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
[1-(oxolan-2-yl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C8H12N2O2/c11-6-7-9-3-4-10(7)8-2-1-5-12-8/h3-4,8,11H,1-2,5-6H2 |
InChI Key |
OBNUFUMPYHEQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N2C=CN=C2CO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at N1
A widely adopted strategy involves alkylating a preformed imidazole scaffold. For example, 2-imidazolecarboxaldehyde serves as a starting material, where the aldehyde group is reduced to a methanol moiety, and the N1 position undergoes alkylation with an oxolane-derived electrophile.
Key Steps:
-
Reduction of 2-imidazolecarboxaldehyde: Sodium borohydride (NaBH₄) in ethanol reduces the aldehyde to a primary alcohol, yielding 2-(hydroxymethyl)imidazole.
-
N1-Alkylation: The imidazole nitrogen is alkylated using 2-bromotetrahydrofuran. This reaction typically employs a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C.
Example Protocol:
-
Reactants: 2-(hydroxymethyl)imidazole (1.0 eq), 2-bromotetrahydrofuran (1.2 eq), K₂CO₃ (2.0 eq)
-
Conditions: DMF, 70°C, 12 h
Synthetic Route 2: Cyclization Approaches
Multicomponent Cyclization
Building the imidazole ring de novo allows simultaneous incorporation of substituents. A modified Knoevenagel condensation followed by cyclization has been reported for analogous structures.
Procedure:
-
Knoevenagel Condensation: Reacting an α,β-unsaturated nitrile with a thiourea derivative forms a pyrimidine intermediate.
-
Cyclization: Treating the intermediate with guanidine hydrochloride under basic conditions induces cyclization to the imidazole core.
Challenges:
-
Regioselectivity in cyclization must be controlled to ensure correct positioning of the oxolan-2-yl and methanol groups.
Catalytic and Optimization Strategies
Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions enable efficient introduction of the oxolan-2-yl group. For instance, Suzuki-Miyaura coupling using a tetrahydrofuran-2-ylboronic acid and a bromoimidazole precursor achieves high regioselectivity.
Catalytic System:
Protective Group Strategies
Protecting the methanol group as a silyl ether (e.g., tert-butyldimethylsilyl) during N1-alkylation prevents undesired side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydro or tetrahydro derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, [1-(oxolan-2-yl)imidazol-2-yl]methanol is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s imidazole ring is a common motif in many pharmaceuticals. Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: In the industrial sector, the compound is utilized in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(oxolan-2-yl)imidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Electron Effects: The oxolane group in this compound is electron-donating, enhancing the electron density of the imidazole ring compared to nitro-substituted analogs (e.g., 5-nitroimidazoles in ), which are strongly electron-withdrawing . Fluorinated derivatives (e.g., fluorobenzoimidazols) exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity .
- Solubility: The hydroxymethyl group in the target compound improves water solubility, unlike chloromethyl or nitro-substituted imidazoles, which are more hydrophobic . Ethanol-substituted benzimidazoles (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethanol) show moderate polarity, balancing solubility and membrane permeability .
Thermal Stability :
Data Tables
Table 1: Key Physical Properties
Q & A
Q. What are the common synthetic routes for [1-(oxolan-2-yl)imidazol-2-yl]methanol, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Imidazole Core Formation : Condensation of glyoxal with ammonia derivatives under acidic conditions to form the imidazole ring.
- Oxolane Substitution : Introducing the oxolane (tetrahydrofuran) group via nucleophilic substitution or coupling reactions. For example, using 2-bromooxolane with a pre-formed imidazole intermediate in the presence of a palladium catalyst .
- Methanol Group Installation : Oxidation of a methyl group (e.g., using MnO₂) or reduction of a carbonyl group (e.g., NaBH₄) to yield the primary alcohol .
Critical Conditions :
- Temperature control (60–80°C for coupling reactions).
- Solvent selection (polar aprotic solvents like DMF for substitution reactions).
- Catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling).
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cross-coupling | 65–75 | Pd(PPh₃)₄, DMF, 80°C | |
| Nucleophilic substitution | 50–60 | K₂CO₃, THF, reflux | |
| Oxidation of methyl | 70–85 | MnO₂, CH₂Cl₂, RT |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- ¹H/¹³C NMR :
- Imidazole protons appear as singlets or doublets in δ 7.0–8.0 ppm.
- Oxolane protons show distinct splitting patterns (δ 1.6–2.2 ppm for CH₂ and δ 3.6–4.0 ppm for OCH₂).
- The methanol group (-CH₂OH) resonates as a triplet near δ 4.5–5.0 ppm .
- IR Spectroscopy :
- Broad O-H stretch at ~3200–3400 cm⁻¹.
- C-O (oxolane) and C-N (imidazole) stretches at 1050–1250 cm⁻¹ .
- Mass Spectrometry :
- Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z 169 for C₈H₁₂N₂O₂).
- Fragmentation patterns confirming the oxolane and imidazole moieties .
Advanced Research Questions
Q. How do steric and electronic effects of the oxolane substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The oxolane ring introduces steric hindrance, slowing reactions at the imidazole C-2 position. For example, alkylation reactions may require longer reaction times or higher temperatures compared to methyl-substituted analogs .
- Electronic Effects : The electron-donating oxygen in oxolane increases electron density on the imidazole ring, enhancing nucleophilicity at C-4/C-5 positions. This can be quantified via Hammett substituent constants (σₚₐᵣₐ values) .
- Case Study : Comparing reactivity with (1-methylimidazol-2-yl)methanol ( ), the oxolane derivative shows 20% lower yield in SN2 reactions due to steric bulk .
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives observed across different cell-based assays?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate results using orthogonal assays (e.g., enzymatic inhibition + cytotoxicity screening) .
- Solubility Issues : The compound’s low solubility in aqueous buffers may lead to inconsistent dosing. Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .
- Metabolic Instability : Oxolane ring oxidation by cytochrome P450 enzymes may alter activity. Perform metabolite profiling via LC-MS and compare with stable analogs .
Table 2 : Addressing Data Contradictions
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Variable IC₅₀ values | Standardize cell lines and assay conditions | |
| Poor solubility | Use PEG-400 or cyclodextrin formulations | |
| Metabolic degradation | Synthesize fluorinated oxolane analogs |
Q. How can computational modeling predict the binding interactions of this compound with biological targets like kinases or GPCRs?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions. The oxolane group may occupy hydrophobic pockets, while the imidazole nitrogen forms hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns simulations to assess binding stability. For example, the compound’s methanol group may exhibit conformational flexibility in solvent-exposed regions .
- QSAR Analysis : Correlate substituent electronic parameters (e.g., logP, polar surface area) with activity data to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
